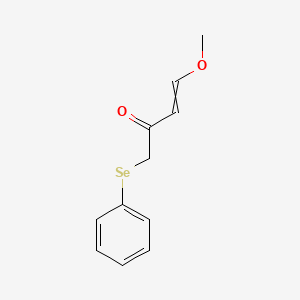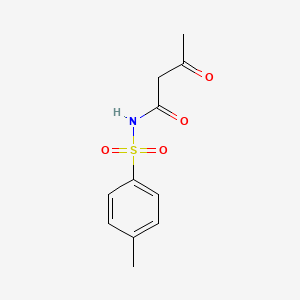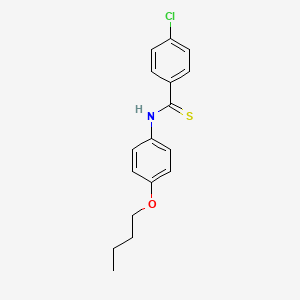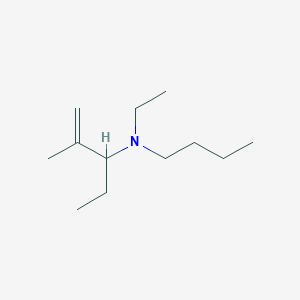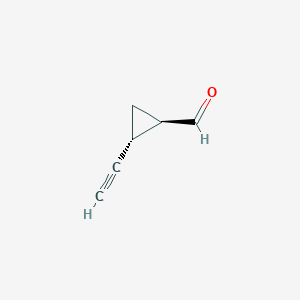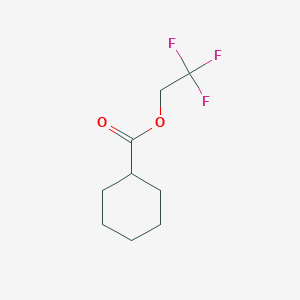
4-(4-Methylphenyl)-1,1,2-triphenyl-1,2-dihydrophthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylphenyl)-1,1,2-triphenyl-1,2-dihydrophthalazine is an organic compound that belongs to the class of phthalazines Phthalazines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a 4-methylphenyl group and three phenyl groups attached to the dihydrophthalazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenyl)-1,1,2-triphenyl-1,2-dihydrophthalazine typically involves the condensation of hydrazine derivatives with phthalic anhydride or its derivatives. One common method involves the reaction of 4-methylbenzohydrazide with triphenylphthalic anhydride under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction is usually carried out at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylphenyl)-1,1,2-triphenyl-1,2-dihydrophthalazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding phthalazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield dihydrophthalazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH₄) in ethanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst such as iron (Fe).
Major Products Formed
Oxidation: Formation of phthalazine-1,2-dione derivatives.
Reduction: Formation of 1,2-dihydrophthalazine derivatives.
Substitution: Formation of halogenated or alkylated phenyl derivatives.
Scientific Research Applications
4-(4-Methylphenyl)-1,1,2-triphenyl-1,2-dihydrophthalazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(4-Methylphenyl)-1,1,2-triphenyl-1,2-dihydrophthalazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methylpropiophenone: An aromatic ketone with a methyl group at the para position, used as an intermediate in organic synthesis.
Mephedrone (4-MMC): A synthetic cathinone with stimulant properties, structurally related to amphetamines.
4-Methoxyphenyl isothiocyanate: Used in the synthesis of various heterocyclic compounds.
Uniqueness
4-(4-Methylphenyl)-1,1,2-triphenyl-1,2-dihydrophthalazine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
CAS No. |
62761-84-6 |
|---|---|
Molecular Formula |
C33H26N2 |
Molecular Weight |
450.6 g/mol |
IUPAC Name |
4-(4-methylphenyl)-1,1,2-triphenylphthalazine |
InChI |
InChI=1S/C33H26N2/c1-25-21-23-26(24-22-25)32-30-19-11-12-20-31(30)33(27-13-5-2-6-14-27,28-15-7-3-8-16-28)35(34-32)29-17-9-4-10-18-29/h2-24H,1H3 |
InChI Key |
UFWXYZSFAYRAIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C3=CC=CC=C32)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]glycine](/img/structure/B14521198.png)
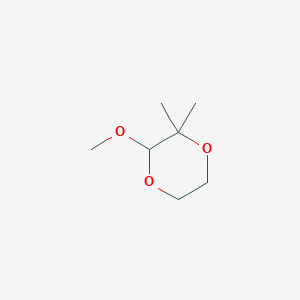
![Diethyl {1-[(ethoxycarbonyl)amino]ethenyl}phosphonate](/img/structure/B14521211.png)
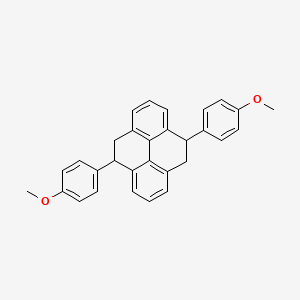
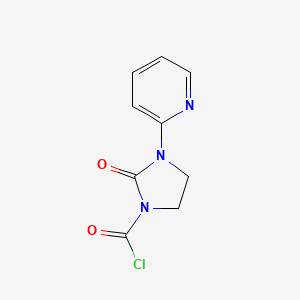
![4,5-Dihydronaphtho[1,2-b]thiophene-2-carbonitrile](/img/structure/B14521238.png)

